

# Application Notes and Protocols: 3-Azidomethyl-3-methyloxetane (AMMO) for Energetic Polymers

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## Compound of Interest

Compound Name: 3-Methyloxetane

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These application notes provide a comprehensive overview of 3-azidomethyl-**3-methyloxetane** (AMMO), a key monomer in the formulation of advanced energetic polymers. The document details the synthesis of AMMO, its polymerization into poly(3-azidomethyl-**3-methyloxetane**) (PAMMO), and the properties of PAMMO and its copolymers, which are integral components in plastic-bonded explosives (PBXs) and solid rocket propellants.

## Introduction to AMMO in Energetic Polymers

3-Azidomethyl-**3-methyloxetane** (AMMO) is an energetic monomer valued for its unique combination of a strained oxetane ring and an energetic azide group.<sup>[1]</sup> This structure facilitates cationic ring-opening polymerization (CROP) to produce energetic polymers with a polyether backbone. The resulting polymers, such as poly(AMMO) (PAMMO) and its copolymers, serve as energetic binders in high-performance explosive and propellant formulations. These binders offer a significant advantage over inert binders, like hydroxyl-terminated polybutadiene (HTPB), by contributing to the overall energy output of the material. The azide groups have a positive heat of formation, releasing a substantial amount of energy and nitrogen gas upon decomposition.

Energetic polymers derived from AMMO, particularly copolymers with 3,3-bis(azidomethyl)oxetane (BAMO), are sought after for their potential to create energetic thermoplastic elastomers (ETPEs). These materials combine the properties of high-performance explosives with the processability of thermoplastics.

## Physicochemical and Energetic Properties

The performance of AMMO-based energetic polymers is determined by a range of physicochemical and energetic properties. The following tables summarize key quantitative data for AMMO, PAMMO, and its common copolymer, P(BAMO-r-AMMO).

Property	3-Azidomethyl-3-methyloxetane (AMMO) Monomer	Poly(AMMO) (PAMMO) Homopolymer	P(BAMO-r-AMMO) Copolymer
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> O	(C <sub>5</sub> H <sub>9</sub> N <sub>3</sub> O) <sub>n</sub>	-
Density (g/cm <sup>3</sup> )	-	~1.17 - 1.25	~1.229
Glass Transition (T <sub>g</sub> )	-	-40.3 to -44.54 °C	~-48 to -50 °C
Decomposition Temp.	-	~264.1 °C	~248 - 249 °C

Table 1: Physicochemical Properties of AMMO and Derived Polymers.

Property	Poly(AMMO) (PAMMO) Homopolymer	P(BAMO-r-AMMO) Copolymer (Representative Values)
Heat of Formation (kJ/mol)	Positive (characteristic of azides)	-
Detonation Velocity (km/s)	Low (as a binder)	Calculated for formulations (e.g., ~8.5-9.2 for PBXs)
Detonation Pressure (GPa)	Low (as a binder)	Calculated for formulations (e.g., ~37-38.5 for PBXs)
Tensile Strength (MPa)	-	~5 (for ETPE formulations)
Elongation at Break (%)	-	~400 (for ETPE formulations)
Young's Modulus (MPa)	1.52 - 3.60	-

Table 2: Energetic and Mechanical Properties of AMMO-Based Polymers. Note: Detonation properties are highly dependent on the overall formulation, including the type and loading of solid explosives.

## Experimental Protocols

### Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO) Monomer

A common and safer laboratory-scale synthesis of AMMO involves a three-step process starting from 1,1,1-tri(hydroxymethyl)ethane.<sup>[2]</sup>

#### Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)

- In a reaction flask equipped with a stirrer, dissolve 1,1,1-tri(hydroxymethyl)ethane in diethyl carbonate.
- Heat the mixture to induce cyclization.
- Monitor the reaction progress by TLC or GC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude HMMO by vacuum distillation. A typical yield for this step is around 76%.<sup>[2]</sup>

#### Step 2: Synthesis of 3-Tosyloxymethyl-3-methyloxetane (MTMO)

- Dissolve the purified HMMO in a suitable solvent such as dichloromethane in a flask cooled in an ice bath.
- Slowly add 4-toluenesulfonyl chloride to the solution while maintaining the low temperature.
- Add a base, such as pyridine, dropwise to neutralize the HCl formed during the reaction.
- Allow the reaction to stir at room temperature until completion.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

- Remove the solvent to yield MTMO. A typical yield for this step is approximately 96%.[\[2\]](#)

### Step 3: Synthesis of 3-Azidomethyl-**3-methyloxetane** (AMMO)

- In a round-bottom flask, dissolve the MTMO in a solvent like dimethylformamide (DMF).
- Add sodium azide ( $\text{NaN}_3$ ) to the solution.
- Heat the reaction mixture to approximately 85°C and stir for 24 hours.[\[2\]](#)
- After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like dichloromethane.
- Combine the organic extracts, wash with water, and dry over a suitable drying agent.
- Remove the solvent under reduced pressure and purify the crude AMMO by vacuum distillation to obtain the final product. A typical yield for this step is around 85%.[\[2\]](#)

## Cationic Ring-Opening Polymerization (CROP) of AMMO to Poly(AMMO)

The polymerization of AMMO is typically carried out via cationic ring-opening polymerization (CROP) using a Lewis acid catalyst and a diol initiator.

Materials:

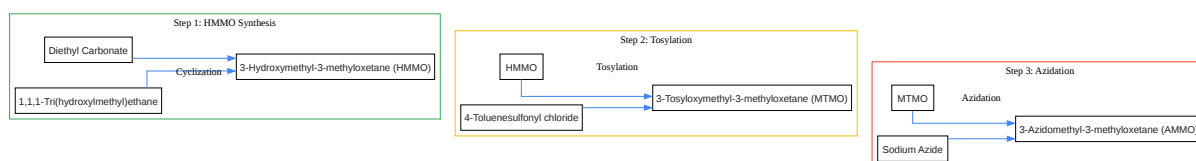
- 3-Azidomethyl-**3-methyloxetane** (AMMO) monomer (freshly distilled)
- Anhydrous dichloromethane (DCM) as the solvent
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) as the catalyst
- 1,4-Butanediol (BDO) as the initiator
- Methanol for quenching the polymerization
- An inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

- Flame-dry all glassware and allow to cool under an inert atmosphere.
- In a reaction flask, dissolve the desired amount of AMMO monomer in anhydrous DCM under an inert atmosphere.
- Add the initiator, 1,4-butanediol, to the monomer solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add the catalyst,  $\text{BF}_3 \cdot \text{OEt}_2$ , to the stirred solution. The concentration of the catalyst can be varied to control the polymerization rate.
- Maintain the reaction at 0°C and monitor the progress by GPC to determine the molecular weight and polydispersity of the polymer.
- Once the desired molecular weight is achieved, quench the polymerization by adding a small amount of methanol.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol.
- Collect the precipitated poly(AMMO) by filtration and dry it under vacuum to a constant weight.

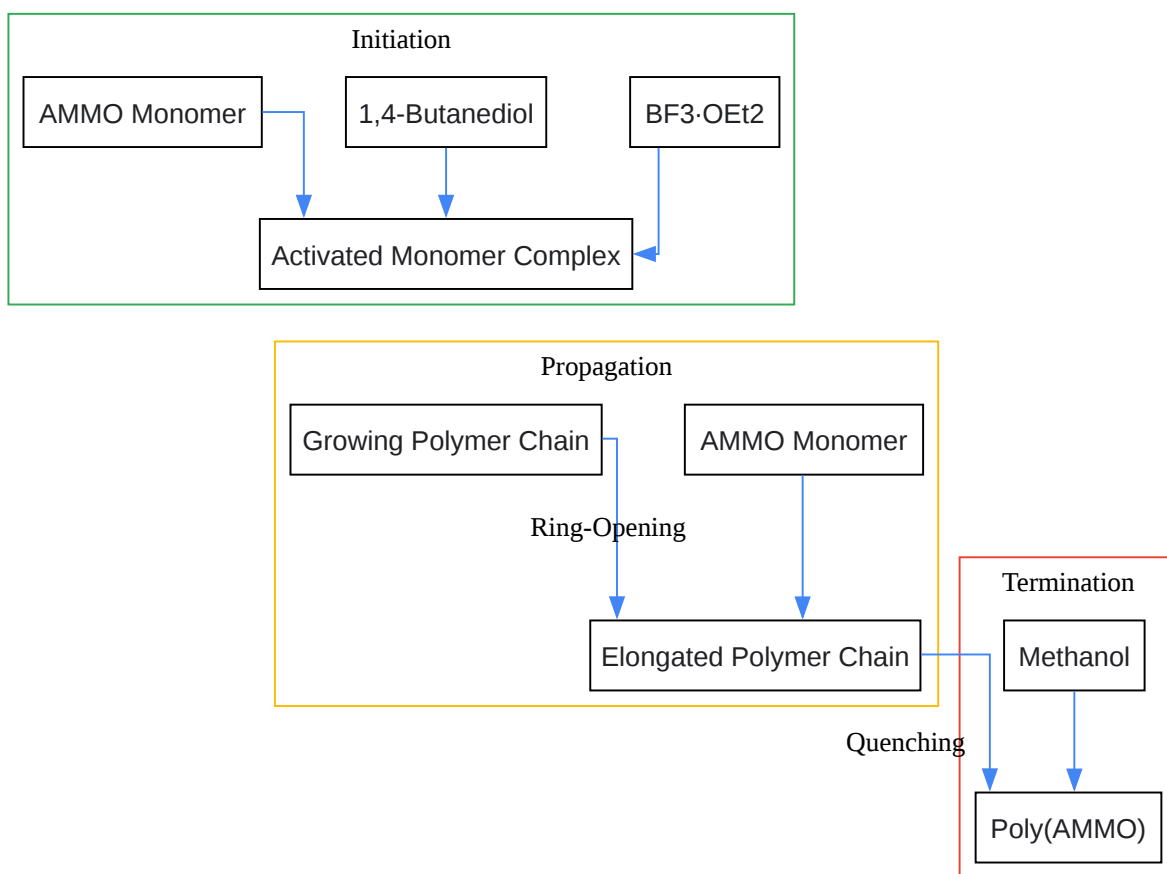
## Visualization of Workflows

The following diagrams illustrate the key processes described in the experimental protocols.



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Caption: Synthetic pathway for 3-azidomethyl-**3-methyloxetane** (AMMO).



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## References

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